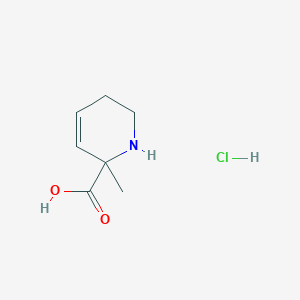
5-(Aminomethyl)piperidin-2-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)piperidin-2-one;dihydrochloride is a chemical compound with the molecular formula C6H12N2O.2ClH . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 5-(Aminomethyl)piperidin-2-one;dihydrochloride and its derivatives involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)piperidin-2-one;dihydrochloride is represented by the InChI code: 1S/C6H12N2O.2ClH/c7-3-5-1-2-6(9)8-4-5;;/h5H,1-4,7H2,(H,8,9);2*1H . The molecular weight of the compound is 128.17 .Physical And Chemical Properties Analysis
5-(Aminomethyl)piperidin-2-one;dihydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Neuropharmacology and Neuroprotective Effects
5-(Aminomethyl)piperidin-2-one;dihydrochloride shows promise in neuropharmacological research due to its potential neuroprotective effects. Studies have explored its utility in the context of neurodegenerative diseases, where its mechanism of action might offer insights into new therapeutic approaches. For instance, research on compounds structurally related to 5-(Aminomethyl)piperidin-2-one;dihydrochloride has revealed their potential in modulating neurotransmitter systems, which could be pivotal in treating conditions like Parkinson's disease and schizophrenia. These studies underscore the compound's significance in understanding the biochemical pathways involved in neurodegeneration and psychiatric disorders, paving the way for novel treatment strategies (Langston et al., 1983; Marenco et al., 2002).
Anticancer Research
In the realm of anticancer research, derivatives and structurally similar compounds to 5-(Aminomethyl)piperidin-2-one;dihydrochloride have been studied for their pharmacokinetics and efficacy in cancer treatment protocols. The research includes exploring their role as part of combination therapies that aim to enhance the therapeutic index of existing treatments. For example, phase I and pharmacokinetic studies of novel compounds demonstrate the feasibility of such derivatives in cancer treatment, assessing their tolerability, dose-limiting toxicities, and potential for improving outcomes in patients with advanced malignancies (Chu et al., 2004).
Antimalarial Applications
The application of 5-(Aminomethyl)piperidin-2-one;dihydrochloride-related compounds in antimalarial research is another significant area. Studies have evaluated the efficacy of such compounds in treating Plasmodium vivax and Plasmodium falciparum infections, highlighting their safety and effectiveness as alternative treatments. These investigations contribute to the ongoing search for new antimalarial agents capable of overcoming resistance to traditional therapies, thereby offering hope for more effective management of malaria in affected populations (Phyo et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
特性
IUPAC Name |
5-(aminomethyl)piperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-3-5-1-2-6(9)8-4-5;;/h5H,1-4,7H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZIAYAEVSFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)
![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)
![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)
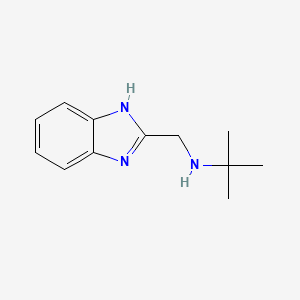
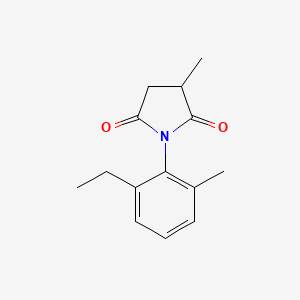
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)
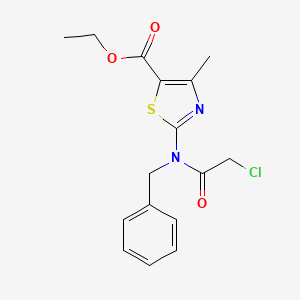
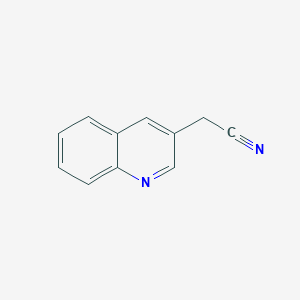
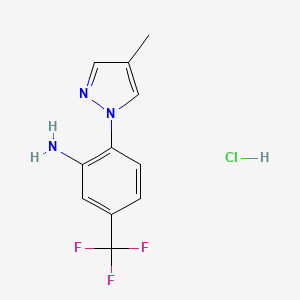
![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)

![N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2706564.png)
![N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline](/img/structure/B2706567.png)
